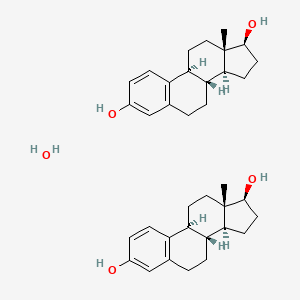

Estradiol hemihidratado

Descripción general

Descripción

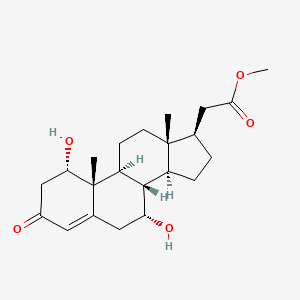

Estradiol Hemihydrate is the hemihydrate form of estradiol, the most potent, naturally produced estrogen. Estradiol hemihydrate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.

The 17-beta-isomer of estradiol, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. Estradiol-17-beta is the most potent form of mammalian estrogenic steroids.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Estradiol hemihidratado: es ampliamente utilizado en la terapia de reemplazo hormonal (TRH) para tratar los síntomas de la menopausia y la postmenopausia debido a su potente actividad estrogénica . Su forma hemihidratada es particularmente significativa porque ofrece una mejor estabilidad y liberación controlada, lo cual es crucial para mantener niveles hormonales consistentes en los pacientes.

Mejora de la solubilidad y la biodisponibilidad

La baja solubilidad en agua del estradiol plantea desafíos en la formulación de fármacos. La investigación ha demostrado que la complejación con ciclodextrinas, como se observa con el this compound, puede mejorar la solubilidad y la biodisponibilidad oral, haciéndolo más efectivo para el uso terapéutico .

Ingeniería de cristales

La estructura cristalina del this compound es esencial para comprender sus propiedades físicas y químicas. Los estudios se han centrado en el proceso de cristalización, que es sensible a condiciones como la actividad del agua, para asegurar la producción de material farmacéutico adecuado para el propósito .

Estudios de polimorfismo

El polimorfismo en el this compound puede conducir a diferentes propiedades físicas, afectando el rendimiento del fármaco. La investigación sobre las formas de estado sólido del estradiol, incluida su variante hemihidratada, ayuda a identificar formas estables adecuadas para el desarrollo de fármacos .

Comparación analítica

Como estándar de referencia, el this compound se utiliza en pruebas de laboratorio prescritas en la Farmacopea Europea. Sirve como referencia para los métodos analíticos, asegurando la calidad y la consistencia de los productos farmacéuticos .

Ciencia de materiales

La interacción del this compound con otros materiales, como los solventes, afecta su cristalización y estabilidad. Esto tiene implicaciones para la ciencia de los materiales, donde la comprensión de estas interacciones puede conducir al desarrollo de nuevos materiales con propiedades deseadas .

Toxicología

El papel del this compound en la toxicología es significativo, ya que ayuda a estudiar los efectos de los compuestos estrogénicos en el cuerpo. Su uso en estudios toxicológicos puede proporcionar información sobre los perfiles de seguridad de sustancias con actividad hormonal similar .

Impacto ambiental

El impacto ambiental del estradiol y sus derivados, incluida la forma hemihidratada, es un campo de estudio en crecimiento. Se está llevando a cabo la investigación para comprender cómo estos compuestos afectan los ecosistemas acuáticos y la vida silvestre, dada su presencia en las fuentes de agua debido a los residuos farmacéuticos .

Mecanismo De Acción

Target of Action

Estradiol hemihydrate primarily targets the estrogen receptors . These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics in females .

Mode of Action

Estradiol hemihydrate acts as an agonist to the estrogen receptors . It binds to these receptors and triggers a series of cellular responses. This interaction results in the relief of vasomotor symptoms such as hot flashes and urogenital symptoms such as vaginal dryness and dyspareunia .

Biochemical Pathways

The biochemical pathways affected by estradiol hemihydrate involve the synthesis of estrogen through the enzyme aromatase . After the discovery of the estrogen receptors, the specific biological actions of estradiol were revealed. Molecular techniques have facilitated the understanding of the specific transcriptional and translational events requiring estrogen .

Pharmacokinetics

Estradiol hemihydrate has a low oral bioavailability on its own, and is commonly formulated with an ester side-chain when used for oral or intramuscular (IM) administration . The metabolism of estradiol occurs in the liver via hydroxylation, sulfation, and glucuronidation . The major metabolites include estrone, estrone sulfate, estrone glucuronide, and estradiol glucuronide . The elimination half-life varies depending on the route of administration .

Result of Action

The molecular and cellular effects of estradiol hemihydrate’s action include the inhibition of fertility and suppression of sex hormone production in both women and men due to its estrogenic activity . It also exerts favorable effects on bone density by inhibiting bone resorption .

Action Environment

The action, efficacy, and stability of estradiol hemihydrate can be influenced by environmental factors. For instance, the maximum concentration (Cmax) of estradiol is altered by repeated daily application of sunscreen (decreased by 16%) or lotion (increased by 73%) when applied 1 hour after the dose . Furthermore, it is practically insoluble in water but soluble in alcohol, acetone, dioxane, and solutions of fixed alkali hydroxides .

Safety and Hazards

Estradiol hemihydrate may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is advised not to breathe dusts or mists, avoid contact during pregnancy/while nursing, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Estradiol hemihydrate plays a crucial role in biochemical reactions by interacting with estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . These interactions lead to the modulation of gene expression and the regulation of various physiological processes. Estradiol hemihydrate also interacts with proteins such as sex hormone-binding globulin (SHBG) and albumin, which aid in its transport and distribution within the body . Additionally, it influences the activity of enzymes like aromatase, which converts androgens to estrogens .

Cellular Effects

Estradiol hemihydrate exerts significant effects on various cell types and cellular processes. It influences cell function by binding to estrogen receptors, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In reproductive tissues, estradiol hemihydrate promotes cell proliferation and differentiation, while in bone tissue, it helps maintain bone density by inhibiting osteoclast activity . It also affects the cardiovascular system by modulating vascular tone and lipid metabolism .

Molecular Mechanism

The molecular mechanism of estradiol hemihydrate involves its binding to estrogen receptors, which then translocate to the nucleus and bind to estrogen response elements (EREs) on DNA . This binding initiates the transcription of target genes involved in various physiological processes. Estradiol hemihydrate also activates non-genomic signaling pathways through interactions with membrane-bound estrogen receptors, leading to rapid cellular responses . These mechanisms collectively contribute to its wide range of biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol hemihydrate can vary over time. It is known to be relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that estradiol hemihydrate can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism . Its degradation products may also accumulate over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of estradiol hemihydrate in animal models vary with different dosages. At low doses, it can promote normal physiological functions, such as reproductive health and bone maintenance . At high doses, it may cause adverse effects, including toxicity and disruption of endocrine functions . Threshold effects have been observed, where certain dosages are required to achieve specific biological responses .

Metabolic Pathways

Estradiol hemihydrate is involved in several metabolic pathways, primarily in the liver . It undergoes hydroxylation, sulfation, and glucuronidation to form various metabolites, including estrone and estriol . These metabolites are further conjugated and excreted via the urine . The activity of enzymes such as cytochrome P450 (CYP) isoforms plays a crucial role in its metabolism .

Transport and Distribution

Estradiol hemihydrate is transported and distributed within cells and tissues through binding to SHBG and albumin . It is rapidly taken up by cells via passive diffusion due to its lipophilic nature . Once inside the cells, it is preferentially concentrated in tissues with high estrogen receptor content, such as reproductive organs and bone . Its distribution is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of estradiol hemihydrate involves its binding to estrogen receptors in the cytoplasm, followed by translocation to the nucleus . In the nucleus, it interacts with EREs to regulate gene expression . Additionally, estradiol hemihydrate can localize to the cell membrane, where it interacts with membrane-bound estrogen receptors to initiate rapid signaling pathways . These localization patterns are crucial for its diverse biological functions.

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858948 | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35380-71-3 | |

| Record name | Estradiol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)